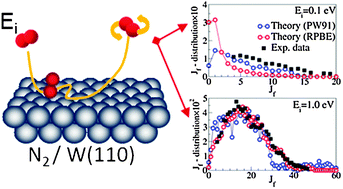Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
Physical Chemistry Chemical Physics Pub Date: 2011-01-18 DOI: 10.1039/C0CP02250K
Abstract
The non-reactive scattering of N2 from the W(110) surface is studied with six dimensional (6D) classical dynamics and two distinct potential energy surfaces (


Recommended Literature
- [1] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [2] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [3] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [4] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [5] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [6] Inside front cover
- [7] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [8] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [9] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [10] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 1517-51-7
-
CAS no.: 10432-84-5









